
3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a complex organic compound featuring a pyrimidine ring, a piperazine moiety, and a thiazepanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyrimidine-2-amine with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the pyrimidin-2-yl piperazine intermediate.
Cyclization to Thiazepanone: The intermediate is then subjected to cyclization with a thioamide under basic conditions to form the thiazepanone ring. This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like DMF (dimethylformamide).
Final Coupling: The final step involves the coupling of the thiazepanone with a carbonyl chloride derivative to introduce the carbonyl group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:
Oxidation: The thiazepanone ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH₄ in methanol at 0°C.
Substitution: Amine in ethanol under reflux conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating diseases such as cancer and infectious diseases. Its structure allows for the modulation of biological pathways involved in disease progression.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or activate these targets, leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one
- 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-thione
- 3-(4-(Pyrimidin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-amine
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring, a piperazine moiety, and a thiazepanone structure This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c20-12-2-9-22-10-11(17-12)13(21)18-5-7-19(8-6-18)14-15-3-1-4-16-14/h1,3-4,11H,2,5-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLCBUXAHGHDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

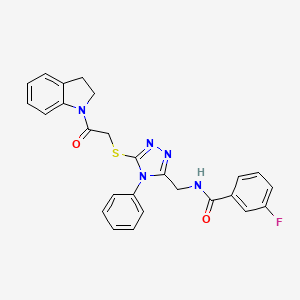
![N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728805.png)
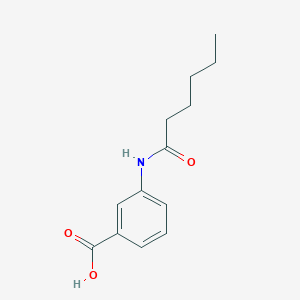
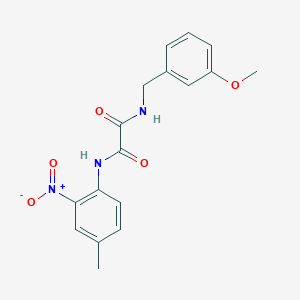
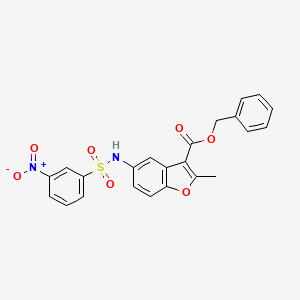
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)
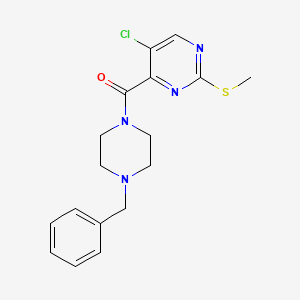
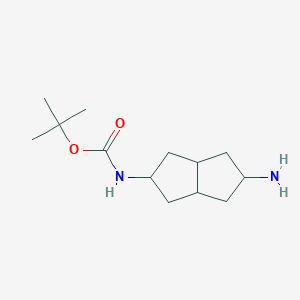
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/new.no-structure.jpg)
![6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2728817.png)

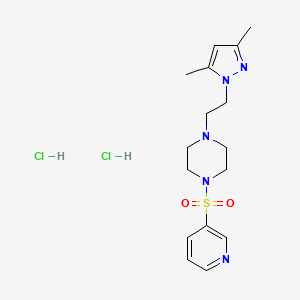
![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2728823.png)
